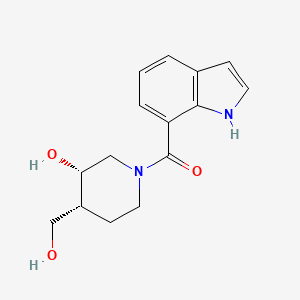![molecular formula C15H23N3O2 B5380809 N-(3-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5380809.png)
N-(3-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea, also known as MPPEU, is a synthetic compound that is widely used in scientific research. It belongs to the class of urea-based compounds and has been shown to have potential applications in various fields of research.
作用機序
The mechanism of action of N-(3-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea is not fully understood, but it is believed to act as a modulator of the GABAergic and glutamatergic systems in the brain. It has been shown to enhance the activity of GABA receptors and inhibit the activity of glutamate receptors, leading to its anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea has been shown to have several biochemical and physiological effects in animal models. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF) and decrease the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to increase the levels of antioxidants, such as superoxide dismutase (SOD) and catalase (CAT), and decrease the levels of lipid peroxidation.
実験室実験の利点と制限
One of the main advantages of N-(3-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea is its ease of synthesis, making it readily available for scientific research. It has also been shown to have a relatively low toxicity profile, making it a safe compound to use in animal studies. However, one of the limitations of N-(3-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea is its limited solubility, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for the study of N-(3-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea. One potential direction is to investigate its potential use in the treatment of other neurological disorders, such as multiple sclerosis and traumatic brain injury. Another direction is to study its effects on different neurotransmitter systems and their interactions. Additionally, further research is needed to fully understand the mechanism of action of N-(3-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea and its potential applications in clinical settings.
Conclusion:
In conclusion, N-(3-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea is a synthetic compound that has potential applications in various fields of scientific research. Its ease of synthesis and relatively low toxicity profile make it an attractive compound for use in animal studies. Further research is needed to fully understand its mechanism of action and potential clinical applications.
合成法
The synthesis of N-(3-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea involves the reaction of 3-methoxyaniline and 1-(2-chloroethyl)piperidine in the presence of a base such as potassium carbonate. The resulting product is then treated with urea to obtain N-(3-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea. The synthesis of N-(3-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea is a relatively simple and straightforward process, making it an attractive compound for scientific research.
科学的研究の応用
N-(3-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea has been widely used in scientific research due to its potential applications in various fields. It has been shown to have anticonvulsant, anxiolytic, and antidepressant effects in animal models. It has also been studied for its potential use in the treatment of neuropathic pain, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
1-(3-methoxyphenyl)-3-(2-piperidin-1-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-20-14-7-5-6-13(12-14)17-15(19)16-8-11-18-9-3-2-4-10-18/h5-7,12H,2-4,8-11H2,1H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFGBPLPEQTZCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198617 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-chlorophenyl)-N-[(4-hydroxy-4-azepanyl)methyl]cyclobutanecarboxamide](/img/structure/B5380748.png)
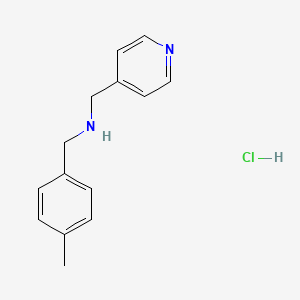
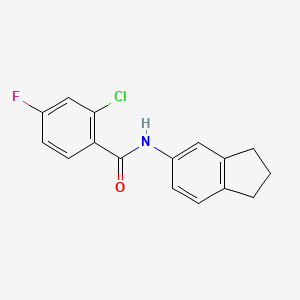
![1-(4-methoxybenzyl)-5-{[2-(methylthio)-5-pyrimidinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5380771.png)

![5-[(3-acetylphenoxy)methyl]-N-[(1S)-2-amino-1-methyl-2-oxoethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5380782.png)
![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5380794.png)
![N-{4-[({[(4,6-dimethyl-2-pyrimidinyl)amino][(2-methylphenyl)amino]methylene}amino)sulfonyl]phenyl}acetamide](/img/structure/B5380799.png)
![3-chloro-2-[3-(3-pyridinyl)-1-azetidinyl]pyridine](/img/structure/B5380801.png)
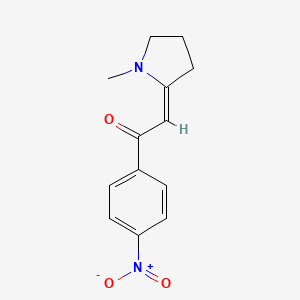
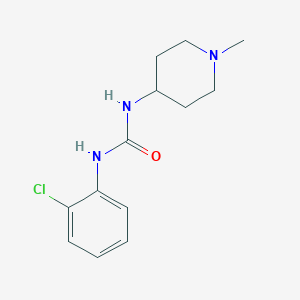
![N,N-dimethyl-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5380822.png)
